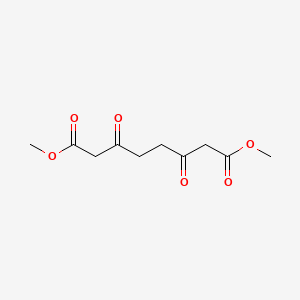
3-Bromo-4-cyanobenzoic acid
Vue d'ensemble
Description
3-Bromo-4-cyanobenzoic acid is an organic compound with the molecular formula C8H4BrNO2. It is a white crystalline solid that is soluble in common organic solvents. This compound is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method for preparing 3-Bromo-4-cyanobenzoic acid involves the following steps:
Reduction of 3-nitrobenzoic acid: 3-nitrobenzoic acid is reduced to 3-aminobenzoic acid.
Bromination: 3-aminobenzoic acid is brominated to form 3-bromo-4-aminobenzoic acid.
Cyanation: 3-bromo-4-aminobenzoic acid is then reacted with sodium cyanide to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound typically involves similar steps but on a larger scale. The reactions are carried out in reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom.
Reduction Reactions: The nitrile group can be reduced to an amine group under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium cyanide or potassium cyanide in the presence of a suitable solvent.
Major Products:
Substitution: Products depend on the nucleophile used. For example, using sodium cyanide yields this compound.
Reduction: Reduction of the nitrile group yields 3-bromo-4-aminobenzoic acid.
Applications De Recherche Scientifique
3-Bromo-4-cyanobenzoic acid is widely used in scientific research due to its versatility:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: It is used in the development of new drugs and therapeutic agents.
Material Science: It is utilized in the synthesis of novel materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-Bromo-4-cyanobenzoic acid involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine atom and the nitrile group make it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the reactions it undergoes .
Comparaison Avec Des Composés Similaires
- 3-Bromo-4-methylbenzoic acid
- 3-Bromo-4-nitrobenzoic acid
- 3-Bromo-4-aminobenzoic acid
Comparison:
- 3-Bromo-4-methylbenzoic acid : Similar in structure but has a methyl group instead of a nitrile group, making it less reactive in nucleophilic substitution reactions.
- 3-Bromo-4-nitrobenzoic acid : Contains a nitro group, which makes it more reactive in reduction reactions compared to the nitrile group.
- 3-Bromo-4-aminobenzoic acid : The presence of an amine group instead of a nitrile group makes it more suitable for further functionalization in organic synthesis .
3-Bromo-4-cyanobenzoic acid stands out due to its unique combination of a bromine atom and a nitrile group, making it a versatile intermediate in various chemical reactions and applications.
Propriétés
IUPAC Name |
3-bromo-4-cyanobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO2/c9-7-3-5(8(11)12)1-2-6(7)4-10/h1-3H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAFUFPLTXVDCNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4,6-Dichloro-2-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B3273087.png)







![N-[3-(diaminomethylideneamino)-4-methylphenyl]-4-[(4-methylpiperazin-1-yl)methyl]benzamide;hydrochloride](/img/structure/B3273142.png)





